1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea
Description
1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea is a thiourea derivative characterized by a difluoromethylsulfanyl group attached to a phenyl ring and a branched 1,2,2-trimethylpropyl group at the N3 position. Thioureas are known for their versatile biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties.
Properties
CAS No. |
189281-98-9 |
|---|---|
Molecular Formula |
C14H20F2N2S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[4-(difluoromethylsulfanyl)phenyl]-3-(3,3-dimethylbutan-2-yl)thiourea |
InChI |
InChI=1S/C14H20F2N2S2/c1-9(14(2,3)4)17-13(19)18-10-5-7-11(8-6-10)20-12(15)16/h5-9,12H,1-4H3,(H2,17,18,19) |
InChI Key |
RDIJRRGZZARMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)NC(=S)NC1=CC=C(C=C1)SC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea” typically involves the reaction of a substituted aniline with an isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
[ \text{Substituted Aniline} + \text{Isothiocyanate} \rightarrow \text{Thiourea Derivative} ]
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thioureas can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of thioureas can lead to the formation of corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioureas.
Scientific Research Applications
Chemistry
In chemistry, thiourea derivatives are used as ligands in coordination chemistry and as intermediates in organic synthesis.
Biology
In biological research, thiourea compounds are studied for their potential as enzyme inhibitors and their antimicrobial properties.
Medicine
Thiourea derivatives have been investigated for their potential therapeutic applications, including as antithyroid agents and anticancer drugs.
Industry
In industry, thiourea compounds are used in the production of polymers, dyes, and as vulcanization accelerators in rubber manufacturing.
Mechanism of Action
The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, as antithyroid agents, thioureas inhibit the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Substituent Variations on the Aromatic Ring
Variations in the Alkyl/Substituent Groups
Functional Group Replacements
Key Research Findings and Unique Advantages
- Electronic Effects: The difluoromethylsulfanyl group in the target compound enhances resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., methoxy or methylsulfanyl derivatives) .
Biological Activity
1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique thiourea functional group, which is known for its ability to interact with various biological targets. The presence of difluoromethyl and trimethyl groups enhances its pharmacological profile.
1. Anticancer Activity
Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against breast and pancreatic cancer cells, indicating potent antiproliferative effects .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that thiourea derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
3. Anti-inflammatory Effects
Thiourea compounds are also noted for their anti-inflammatory properties. They have been reported to inhibit inflammatory mediators and cytokines in various in vitro models, suggesting their potential use in treating inflammatory diseases .
The biological activity of thioureas like this compound is primarily attributed to their ability to form hydrogen bonds with target proteins or enzymes. This interaction can disrupt critical biological pathways involved in cancer progression and microbial resistance.
Study 1: Anticancer Activity
A study published in Molecules investigated the anticancer effects of a series of thiourea derivatives, including those structurally similar to the compound . The results indicated that certain derivatives exhibited IC50 values as low as 1.29 µM against human leukemia cell lines, demonstrating significant potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U937 | 16.23 |
| Compound B | THP-1 | >20 |
| Target Compound | Leukemia Cells | 1.29 |
Study 2: Antimicrobial Activity
In another study focused on antimicrobial efficacy, thiourea derivatives were tested against common bacterial strains. The results showed that several compounds had minimum inhibitory concentrations (MIC) that were lower than standard antibiotics, highlighting their potential as novel antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
